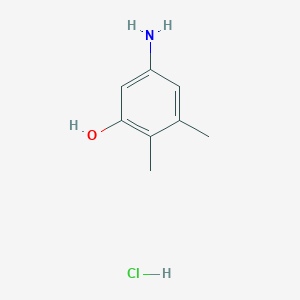

5-Amino-2,3-dimethylphenol hydrochloride

Description

Contextualization within the Class of Substituted Phenols and Anilines

Substituted phenols and anilines are foundational pillars in the field of organic chemistry, serving as versatile intermediates in the synthesis of a vast array of more complex molecules. researchgate.netslideshare.net Phenols, characterized by a hydroxyl group directly attached to a benzene (B151609) ring, and anilines, featuring an amino group bonded to a phenyl group, are integral to the production of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netslideshare.netwikipedia.org

The reactivity of these molecules is largely dictated by the nature and position of the substituents on the aromatic ring. researchgate.net Electron-donating groups, such as the hydroxyl and amino groups, activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring. The presence of multiple substituents, as seen in 5-Amino-2,3-dimethylphenol, leads to a complex interplay of these activating and directing effects.

Significance of Dimethylaminophenols in Contemporary Chemical Research

Dimethylaminophenol derivatives are of considerable interest in various domains of chemical and pharmaceutical research. ontosight.ai Their structural motifs are found in a range of biologically active molecules and functional materials. For instance, derivatives of 4-dimethylaminophenol are utilized as intermediates in the synthesis of pharmaceuticals and as precursors for certain dyes and pigments. ontosight.ai The exploration of novel dimethylaminophenol structures continues to be an active area of research, driven by the potential to discover new chemical entities with unique properties and applications.

Structural Features and the Influence of Functional Groups on Chemical Behavior

The chemical behavior of 5-Amino-2,3-dimethylphenol hydrochloride is a direct consequence of its distinct structural features: the amino group, the hydroxyl group, and the two methyl groups, all attached to a benzene ring.

The amino group (-NH2) is a strong activating group and an ortho-, para-director. Its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. wikipedia.org

The hydroxyl group (-OH) is also a powerful activating group and an ortho-, para-director. Similar to the amino group, the oxygen atom's lone pairs can participate in resonance with the aromatic ring, enhancing its nucleophilicity. slideshare.net

The methyl groups (-CH3) are weakly activating, electron-donating groups through an inductive effect. They also contribute to the steric bulk of the molecule, which can influence the regioselectivity of reactions.

The relative positions of these functional groups in 5-Amino-2,3-dimethylphenol are crucial. The amino group is meta to the hydroxyl group, and the two methyl groups are adjacent to each other. This arrangement dictates the combined electronic and steric effects on the aromatic ring, influencing its reactivity and the orientation of further substitutions. The hydrochloride salt form protonates the basic amino group, modifying its electronic influence on the aromatic ring.

Interactive Data Table: Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C8H12ClNO |

| Molecular Weight | 173.64 g/mol |

| IUPAC Name | 5-amino-2,3-dimethylphenol;hydrochloride |

| InChI | InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-8(10)6(5)2/h3-4,10H,9H2,1-2H3;1H |

| InChIKey | JMFACRGHRXTMDB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1C)O)N.Cl |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-2,3-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARXHISNBACNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Amino 2,3 Dimethylphenol Hydrochloride

Fundamental Reaction Types Involving Substituted Phenols and Anilines

The reactivity of 5-Amino-2,3-dimethylphenol hydrochloride is best understood by examining the fundamental reactions characteristic of its core structures: substituted phenols and anilines. The presence of both a hydroxyl (-OH) and an amino (-NH₂) group on the same aromatic ring results in a highly activated system, though the protonation of the amino group in the hydrochloride salt form significantly modifies this reactivity.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction for phenols, which are highly susceptible to this type of reaction due to the electron-donating nature of the hydroxyl group. byjus.comucalgary.ca This group strongly activates the aromatic ring, making it significantly more nucleophilic than benzene (B151609) and allowing reactions to proceed under milder conditions. ucalgary.ca

The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.comucalgary.ca In 5-Amino-2,3-dimethylphenol, the substituents present on the ring collectively determine the position of substitution.

Hydroxyl Group (-OH): A strongly activating ortho, para-director.

Amino Group (-NH₂): Also a strongly activating ortho, para-director in its free base form. libretexts.org However, in the hydrochloride salt, it exists as the ammonium (B1175870) group (-NH₃⁺), which is a strongly deactivating, meta-directing group due to its positive charge and powerful electron-withdrawing inductive effect.

Methyl Groups (-CH₃): Weakly activating ortho, para-directors.

The positions on the ring relative to the hydroxyl group are C2, C4, and C6.

The C2 position is occupied by a methyl group.

The C6 position is sterically hindered by the adjacent methyl group at C2.

The C4 position is the most likely site for electrophilic attack, being para to the strongly activating hydroxyl group and ortho to the weakly activating methyl group at C3. The deactivating effect of the -NH₃⁺ group at the C5 position further favors substitution away from it.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro (-NO₂) group onto the ring, typically at the para position to the hydroxyl group. byjus.com

Halogenation: Phenols react readily with halogens like bromine, even in the absence of a Lewis acid catalyst, to form halogenated products. byjus.comlibretexts.org Polysubstitution can occur easily due to the high activation of the ring. ucalgary.ca

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | C1 | arrow_upwardStrongly Activating | Ortho, Para |

| -CH₃ (Methyl) | C2 | arrow_upwardWeakly Activating | Ortho, Para |

| -CH₃ (Methyl) | C3 | arrow_upwardWeakly Activating | Ortho, Para |

| -NH₃⁺ (Ammonium) | C5 | arrow_downwardStrongly Deactivating | Meta |

Both the amino and hydroxyl groups possess lone pairs of electrons, allowing them to function as nucleophiles.

Amino Group: The primary amino group is nucleophilic and can undergo reactions such as alkylation and acylation. However, in the hydrochloride salt form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. The free base form, 5-amino-2,3-dimethylphenol, would be required for the amino group to participate in nucleophilic reactions.

Hydroxyl Group: The phenolic hydroxyl group is a weaker nucleophile than the amino group. However, upon deprotonation with a base, it forms a phenoxide ion, which is a much stronger nucleophile. This phenoxide can then participate in reactions like Williamson ether synthesis.

The relative nucleophilicity is highly dependent on the pH of the reaction medium. In acidic conditions, the amine is protonated and non-reactive, while in basic conditions, the hydroxyl group is deprotonated and becomes the more reactive nucleophilic site. Studies on related aminophenols have shown their utility in nucleophilic substitution reactions to form products like Schiff bases, which involves the nucleophilic attack of the amino group on a carbonyl carbon. globalresearchonline.netresearchgate.net

Aminophenols are susceptible to oxidation due to the presence of two electron-donating groups, which lower the oxidation potential of the molecule. ua.es The oxidation can proceed via complex mechanisms, often leading to the formation of quinone-imines or polymeric materials. ustc.edu.cnresearchgate.net

Electrochemical studies of aminophenols show that both the hydroxyl and amino groups can be oxidized. ua.es The oxidation of p-aminophenol, a related compound, has been shown to be a two-step, one-electron transfer process. ustc.edu.cn The final oxidized product is often a quinone-imine, and the formation of dimers can also be detected during the process. ustc.edu.cn In some cases, the amino group may be oxidized before the hydroxyl group. ustc.edu.cn

The oxidation of p-aminophenol can also lead to the formation of N,N'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, a product formed from the coupling of three molecules of p-aminophenol. rsc.org The rate and mechanism of this type of reaction are highly dependent on the solution's pH. rsc.org For 5-Amino-2,3-dimethylphenol, similar oxidation pathways leading to colored, complex products can be anticipated, particularly for the free base under aerobic conditions.

Stereoelectronic and Inductive Effects of Substituents on Compound Reactivity

The reactivity of this compound is governed by a combination of stereoelectronic and inductive effects exerted by its substituents.

Stereoelectronic Effects: These arise from the spatial arrangement of orbitals and influence reactivity through factors like orbital overlap. For instance, the resonance effect (+M) of the -OH and -NH₂ groups involves the delocalization of lone-pair electrons into the aromatic π-system. This delocalization is most effective when the p-orbitals of the heteroatom are aligned with the p-orbitals of the aromatic ring, a condition that is readily met in this planar system. This effect is responsible for the strong activation and ortho, para-directing nature of these groups. baranlab.orgresearchgate.net

Inductive Effects (-I/+I): This effect involves the polarization of σ-bonds due to differences in electronegativity.

The oxygen and nitrogen atoms of the hydroxyl and amino groups are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I).

In the case of the ammonium group (-NH₃⁺), this -I effect is exceptionally strong, overpowering any potential resonance donation and leading to deactivation of the ring.

The methyl groups are electron-donating through a positive inductive effect (+I) and hyperconjugation, which involves the delocalization of electrons from C-H σ-bonds. Both effects contribute to the weak activation of the ring by methyl groups.

Mechanistic Investigations of Complex Transformations

The bifunctional nature of 5-Amino-2,3-dimethylphenol allows it to participate in more complex, multi-component reactions.

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org A more general form of the reaction can use electron-rich aromatic compounds like phenols as the nucleophile instead of an enolizable carbonyl compound. researchgate.net The reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and the C-H acidic compound. organic-chemistry.org

The mechanism proceeds through the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.org The electron-rich phenol (B47542) then attacks the iminium ion in an electrophilic aromatic substitution-type mechanism to form the aminomethylated phenol.

In the context of 5-Amino-2,3-dimethylphenol, the molecule could potentially play two roles:

As the Amine Component: The primary amino group (in its free base form) could react with an aldehyde to form the requisite iminium ion.

As the Phenolic Nucleophile: The activated aromatic ring could attack a pre-formed iminium ion.

The specific role it plays would depend on the reaction conditions and the other reactants present.

Azo coupling is an electrophilic aromatic substitution reaction between a diazonium salt (R-N₂⁺) and an activated aromatic ring, such as a phenol or an aniline (B41778). nih.gov This reaction is the basis for the synthesis of a large class of dyes known as azo dyes. researchgate.net

The mechanism involves the attack of the electron-rich aromatic ring on the terminal nitrogen of the diazonium cation. The reaction is typically carried out in mild conditions. For phenols, the coupling is usually faster in slightly alkaline solutions where the more nucleophilic phenoxide ion is present. For anilines, the reaction proceeds in slightly acidic conditions.

5-Amino-2,3-dimethylphenol, with both a phenolic and an amino group, is an excellent substrate for azo coupling. The coupling position would be directed by the powerful activating -OH group to the C4 position (para to the hydroxyl). The high reactivity of the substrate means the reaction would likely proceed readily to form a highly colored azo compound.

Stability and Degradation Pathways of the Hydrochloride Salt Form

Aminophenol compounds are known to be susceptible to degradation, particularly through oxidation when exposed to air and light, which can result in discoloration. nih.gov The formation of the hydrochloride salt is a common strategy to enhance the stability of amine-containing compounds.

Stability of the Salt: The protonation of the basic amino group to form an ammonium salt (-NH₃⁺Cl⁻) significantly increases its stability. This is because the lone pair of electrons on the nitrogen, which is a primary site for oxidation, is no longer available. This protection reduces the susceptibility of the compound to aerobic oxidation. Furthermore, salts are often more crystalline and less hygroscopic than their free base counterparts, which can improve stability in solid dosage forms. pharmaceutical-journal.com

Degradation Pathways: Despite the increased stability, degradation can still occur under certain conditions.

Oxidation: The phenolic ring remains susceptible to oxidation, especially at elevated temperatures, in the presence of metal ions, or under high pH conditions which would generate the more easily oxidized phenoxide ion. Oxidation can lead to the formation of quinone-type structures and, subsequently, complex colored polymeric degradation products. mdpi.com

Hydrolysis: While not a primary degradation pathway for the core structure, if the compound were part of a larger molecule containing labile functional groups like esters or amides, hydrolysis could be a concern. pharmaceutical-journal.com

Photodegradation: Exposure to UV light can provide the energy to initiate radical-based degradation pathways.

Studies on p-aminophenol, a major degradation product of paracetamol, show that its stability is influenced by temperature, light, and pH. mdpi.comsemanticscholar.org Similar factors would be expected to influence the stability of this compound.

| Pathway | Description | Influencing Factors | Potential Products |

|---|---|---|---|

| Oxidation | Loss of electrons from the phenolic ring or amino group (in free base form). | Air (Oxygen), Light, Heat, Metal Ions, High pH | Quinone-imines, Quinones, Polymeric materials |

| Photodegradation | Decomposition initiated by absorption of light energy. | UV/Visible Light Exposure | Radical species, complex mixtures |

Advanced Analytical and Spectroscopic Characterization of 5 Amino 2,3 Dimethylphenol Hydrochloride

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-Amino-2,3-dimethylphenol hydrochloride, distinct signals are expected for the aromatic protons, the two methyl groups, and the protons of the hydroxyl and amino groups. The aromatic region would likely show two singlets or two narrowly coupled doublets, corresponding to the protons at positions 4 and 6 on the benzene (B151609) ring. The two methyl groups at positions 2 and 3 would each produce a singlet, with slightly different chemical shifts due to their different electronic environments. The hydroxyl and amino protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. The protonation of the amino group to form the hydrochloride salt would cause a significant downfield shift for the -NH3+ protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C4-H) | 6.5 - 7.0 | s |

| Aromatic H (C6-H) | 6.5 - 7.0 | s |

| Methyl H (C2-CH₃) | 2.0 - 2.3 | s |

| Methyl H (C3-CH₃) | 2.0 - 2.3 | s |

| Phenolic OH | 9.0 - 10.0 | br s |

| Amino NH₃⁺ | 7.0 - 8.0 | br s |

Note: Predicted values are based on the analysis of similar compounds like 2,3-dimethylphenol (B72121) and other aminophenols. Actual values may vary. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. It is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C1) would be significantly deshielded (shifted downfield), as would the carbon with the amino group (C5). The carbons attached to the methyl groups (C2 and C3) would also have characteristic shifts. The two methyl carbons would appear at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | 150 - 155 |

| C2 (C-CH₃) | 120 - 125 |

| C3 (C-CH₃) | 125 - 130 |

| C4 | 115 - 120 |

| C5 (C-NH₃⁺) | 140 - 145 |

| C6 | 110 - 115 |

| C2-CH₃ | 15 - 20 |

| C3-CH₃ | 15 - 20 |

Note: Predicted values are based on the analysis of similar compounds. Actual values may vary. nih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic group. The N-H stretching vibrations of the primary amino group (as the hydrochloride salt, -NH3+) would also appear in this region, typically as a broad band around 2800-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 2900-3100 cm⁻¹. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Amino N-H (as -NH₃⁺) | Stretching | 2800 - 3200 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: Based on general IR correlation tables and spectra of related aminophenols. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The aromatic ring in this compound constitutes a chromophore that will absorb UV radiation. The presence of the hydroxyl and amino groups as substituents on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. A typical UV-Vis spectrum for this compound dissolved in a suitable solvent like ethanol (B145695) or water would likely show absorption bands in the 200-400 nm range, corresponding to π→π* electronic transitions of the aromatic system.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns. For 5-Amino-2,3-dimethylphenol, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry could be used to determine the exact molecular formula. The fragmentation pattern would likely involve the loss of methyl groups or other characteristic cleavages of the aromatic ring, providing further confirmation of the structure. The presence of the hydrochloride would not be directly observed in the mass spectrum of the base compound, as the HCl is typically lost during vaporization and ionization.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture and are widely used for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound and for quantifying their concentration in various samples.

A reverse-phase HPLC method would be the most suitable approach. Method development would involve optimizing several parameters:

Column: A C18 column is a common choice for separating moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) would be used. The pH of the buffer would be a critical parameter to control the ionization state of the amino and phenolic groups and achieve optimal separation.

Detection: A UV detector set at one of the compound's absorption maxima (determined by UV-Vis spectroscopy) would be appropriate for detection.

Once developed, the method would be validated according to established guidelines to ensure its reliability. Validation parameters would include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govsielc.com A validated HPLC method can then be routinely used for quality control to check the purity of this compound and to quantify it in various matrices.

Table 4: General HPLC Method Parameters for Analysis of Aminophenols

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing an acidic modifier like trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for the specific compound. nih.govsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the identification and quantification of non-volatile and thermally sensitive impurities in pharmaceutical compounds like this compound. The coupling of the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry provides exceptional sensitivity and specificity, making it ideal for a comprehensive impurity profile. lcms.czresearchgate.net

In the analysis of this compound, an LC-MS method would be developed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. nih.govmdpi.com A reversed-phase HPLC method is typically employed, utilizing a C18 column with a gradient elution program. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent such as acetonitrile or methanol (B129727). This setup is effective for separating polar and non-polar compounds that may be present in the sample.

The mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds with high accuracy. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, while tandem mass spectrometry (MS/MS) experiments are used to fragment the impurity ions, yielding structural information for definitive identification. mdpi.com

Potential impurities that could be identified in a sample of this compound include unreacted starting materials, intermediates, isomers, and products from side reactions or degradation. For instance, precursors such as 2,3-dimethyl-5-nitrophenol (B56181), isomers like 4-Amino-3,5-dimethylphenol, or oxidation products could be present at trace levels. nih.gov

Table 1: Hypothetical LC-MS Data for Impurity Profiling of this compound

Below is an interactive table showing potential impurities, their likely origin, expected retention time (RT), and observed mass-to-charge ratio ([M+H]⁺).

| Impurity Name | Potential Origin | Expected RT (min) | [M+H]⁺ (m/z) |

| 2,3-Dimethylphenol | Starting Material | 8.5 | 123.08 |

| 2,3-Dimethyl-5-nitrophenol | Intermediate | 7.2 | 168.06 |

| 4-Amino-2,3-dimethylphenol | Isomeric Impurity | 5.1 | 138.09 |

| 5-Amino-2,3-dimethylquinone | Oxidation Product | 6.4 | 152.07 |

| Dimeric Impurity | Side Reaction | 10.2 | 273.16 |

The fragmentation patterns obtained from MS/MS analysis are crucial for distinguishing between isomers and elucidating the structures of unknown impurities, thereby ensuring the quality and purity of the final compound. mdpi.comresearchgate.net

Gas Chromatography (GC) for Volatile Byproducts and Precursors

Gas Chromatography (GC) is a vital analytical technique for the separation and detection of volatile organic compounds. In the context of this compound synthesis, GC is primarily used to identify and quantify residual volatile precursors, solvents, and low molecular weight byproducts. researchgate.net Given that the target compound is a salt and has low volatility, direct GC analysis is not feasible; however, the technique is perfectly suited for monitoring the volatile species associated with its synthesis.

A typical GC analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC system, which is equipped with a capillary column. The choice of column is critical; a non-polar column (e.g., DB-5) or a mid-polar column might be used depending on the target analytes. epa.gov A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and general sensitivity to hydrocarbons, while a Mass Spectrometer (MS) detector provides definitive identification of the volatile compounds based on their mass spectra and fragmentation patterns. acs.org

For certain phenolic precursors that might have limited volatility, derivatization can be employed to increase their volatility and improve chromatographic performance. mdpi.comresearchgate.net This involves reacting the phenol (B47542) with a reagent to form a more volatile ether or ester derivative prior to GC analysis.

Table 2: Potential Volatile Compounds in this compound Synthesis Analyzed by GC

This interactive table outlines potential volatile compounds, their role in the synthesis, and typical GC retention times (RT).

| Compound Name | Role/Origin | Typical GC Column | Expected RT (min) |

| Toluene | Solvent | DB-5 | 4.2 |

| m-Xylene | Precursor Isomer | DB-5 | 4.8 |

| 2,3-Dimethylphenol | Precursor | DB-WAX | 11.5 |

| Pyridine | Reagent/Base | CP-Volamine | 6.1 |

Monitoring these volatile components is essential for process control and to ensure they are removed to acceptable levels in the final product.

Elemental Analysis (C, H, N, O) for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. For a novel or purified substance like this compound, this analysis is crucial for confirming its empirical formula and assessing its purity. The analysis is performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentage of each element.

The molecular formula for 5-Amino-2,3-dimethylphenol is C₈H₁₁NO. As the hydrochloride salt, its formula is C₈H₁₁NO·HCl, leading to a molecular weight of approximately 173.64 g/mol . The theoretical elemental composition can be calculated from this formula. By comparing the experimental results from elemental analysis with the theoretical values, the identity and purity of the synthesized compound can be rigorously confirmed. acs.org A close correlation between the found and calculated values is a strong indicator of a pure substance.

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for C₈H₁₂ClNO

The following table presents a comparison between the calculated theoretical percentages and hypothetical experimental results for the elemental composition of this compound.

| Element | Theoretical % | Experimental % (Batch 1) | Deviation (%) |

| Carbon (C) | 55.34 | 55.28 | -0.06 |

| Hydrogen (H) | 6.96 | 7.01 | +0.05 |

| Nitrogen (N) | 8.07 | 8.11 | +0.04 |

| Oxygen (O)* | 9.21 | 9.25 | +0.04 |

*Oxygen content is often determined by difference.

The data presented in the table shows a strong agreement between the theoretical and experimental values, confirming the empirical formula of the synthesized batch.

Advanced Techniques for Solid-State Characterization (e.g., X-ray Crystallography for related molecular structures)

The solid-state properties of an active pharmaceutical ingredient, including its crystal structure and polymorphism, are critical as they can influence its stability, solubility, and bioavailability. Advanced techniques like X-ray crystallography are employed to elucidate the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.gov

In a pharmaceutical manufacturing setting, Powder X-ray Diffraction (PXRD) is more commonly used as a rapid, non-destructive technique for routine analysis. azooptics.com PXRD provides a characteristic diffraction pattern for a specific crystalline form, making it an excellent tool for identifying polymorphs, monitoring crystalline purity, and ensuring batch-to-batch consistency.

Table 4: Hypothetical Crystallographic Data for a Related Aminophenol Hydrochloride Structure

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction analysis of a compound structurally related to this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.328 |

| b (Å) | 12.155 |

| c (Å) | 9.541 |

| β (°) | 105.3 |

| Volume (ų) | 706.4 |

| Z (molecules/unit cell) | 4 |

Such crystallographic data provides an unambiguous confirmation of the molecular structure and its arrangement within the solid state, which is a fundamental aspect of its complete physicochemical characterization. nih.govdtic.mil

Computational and Quantum Chemical Investigations on 5 Amino 2,3 Dimethylphenol Hydrochloride

Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is particularly well-suited for determining the ground-state electronic structure and optimized molecular geometry of organic molecules like 5-Amino-2,3-dimethylphenol hydrochloride.

In a typical DFT study, a functional, such as B3LYP or PBE, and a basis set (e.g., 6-311++G(d,p)) are chosen to approximate the solutions to the Kohn-Sham equations. The process involves an iterative optimization to find the minimum energy conformation of the molecule. This optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. nih.gov For this compound, this would reveal the precise spatial arrangement of the amino and hydroxyl groups relative to the methyl substituents on the phenol (B47542) ring, as well as the position of the hydrochloride counter-ion.

The electronic structure, described by the distribution of electron density, is also a primary output. DFT calculations provide insights into how the electron-donating amino and methyl groups influence the electronic environment of the aromatic ring and the hydroxyl group.

Table 1: Predicted Optimized Geometrical Parameters for 5-Amino-2,3-dimethylphenol (Cation)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O | ~1.37 Å |

| O-H | ~0.96 Å | |

| C-N | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-CH₃ | ~1.51 Å | |

| Bond Angle | C-O-H | ~109° |

| C-C-N | ~120° | |

| Dihedral Angle | C-C-O-H | ~0° or 180° |

Note: These are representative values based on DFT studies of similar substituted phenols. Actual values would be determined from a specific calculation.

Ab Initio Methods (e.g., Hartree-Fock) for Electronic Structure Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. chemeurope.com The foundational ab initio method is the Hartree-Fock (HF) theory. wikipedia.org

Hartree-Fock calculations approximate the many-electron wavefunction as a single Slater determinant, which describes each electron moving in the average field created by all other electrons. ucsb.edu While this "mean-field" approach neglects the instantaneous correlation of electron movements, it provides a valuable qualitative picture and a solid starting point for more advanced, correlation-corrected methods (post-Hartree-Fock methods) like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory. chemeurope.com For this compound, an HF calculation would provide its electronic energy, molecular orbitals, and an initial approximation of its electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (E_HOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons.

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability and reactivity. wuxibiology.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sciencegate.app

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The escaping tendency of electrons (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

Table 2: Representative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Reactivity and Stability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power |

Note: Values for these descriptors would be derived from the calculated HOMO and LUMO energies of this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around acidic hydrogen atoms, such as those in the hydroxyl (-OH) and protonated amino (-NH₃⁺) groups.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP surface would show significant negative potential around the phenolic oxygen atom and the chloride ion, identifying them as primary sites for interaction with electrophiles. Conversely, strong positive potential would be localized on the hydrogens of the hydroxyl group and the ammonium (B1175870) group, highlighting their role as hydrogen bond donors and sites for nucleophilic interaction. netsci-journal.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure concept. uba.arresearchgate.net This method is highly effective for analyzing intramolecular interactions, such as hyperconjugation and hydrogen bonding, and quantifying charge delocalization.

The core of NBO analysis involves evaluating the interactions between filled "donor" NBOs (e.g., bonding orbitals, lone pairs) and empty "acceptor" NBOs (e.g., antibonding orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction. nih.gov

For this compound, NBO analysis would quantify:

The delocalization of the oxygen and nitrogen lone pairs into the aromatic ring's π* antibonding orbitals.

The hyperconjugative interactions between the C-H bonds of the methyl groups and the ring.

The nature and strength of any intramolecular hydrogen bond between the hydroxyl and amino groups.

Table 3: Expected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C) | High | π-conjugation |

| LP (N) | π* (C-C) | High | π-conjugation |

| σ (C-H) | σ* (C-C) | Moderate | Hyperconjugation |

| LP (O) | σ* (N-H) | Variable | Intramolecular H-bond |

Note: LP denotes a lone pair, σ and π are bonding orbitals, and σ and π* are their antibonding counterparts. The E(2) values are qualitative estimates.*

Prediction of Spectroscopic Properties (e.g., theoretical IR and UV-Vis spectra)

Computational methods can accurately predict spectroscopic properties, which serves as a powerful tool for interpreting and verifying experimental data.

Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. semanticscholar.org Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch, N-H stretch, C-H stretch, or aromatic ring deformations. The theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. nih.gov

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The calculated excitation energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum, providing insight into the electronic structure of the molecule.

Table 4: Predicted Vibrational Frequencies and Electronic Transitions

| Property | Assignment | Predicted Wavenumber/Wavelength |

|---|---|---|

| IR Frequency | O-H stretch | ~3600 cm⁻¹ |

| N-H stretch | ~3400-3500 cm⁻¹ | |

| C-H (methyl) stretch | ~2900-3000 cm⁻¹ | |

| C=C (aromatic) stretch | ~1500-1600 cm⁻¹ | |

| UV-Vis λ_max | π → π* transition | ~220-280 nm |

| n → π* transition | ~280-320 nm |

Note: These are representative values. The exact calculated values depend on the level of theory and basis set used.

Theoretical Investigation of Substituent Effects on Acidity and Stability

Acidity: The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. EDGs tend to decrease the acidity of phenols because they donate electron density to the aromatic ring, which destabilizes the negatively charged phenoxide ion. researchgate.net Computational methods can quantify this effect by calculating the pKa value or the gas-phase acidity (defined as the Gibbs free energy change for the deprotonation reaction). By comparing the calculated acidity of 5-Amino-2,3-dimethylphenol with that of unsubstituted phenol, the combined deacidifying effect of the amino and methyl groups can be precisely determined.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The molecular architecture of 5-Amino-2,3-dimethylphenol hydrochloride, characterized by its amino and hydroxyl groups, positions it as a versatile building block in multi-step organic synthesis. The amino group serves as a potent nucleophile, while the hydroxyl group offers a site for etherification or esterification, and the aromatic ring itself can undergo electrophilic substitution. This multi-functionality is crucial in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules from a common starting material. mdpi.com

In synthetic pathways, compounds with similar aminophenol scaffolds are utilized to construct a variety of heterocyclic compounds and natural product analogs. mdpi.com For instance, the amino group can be a key component in forming nitrogen-containing heterocycles, which are significant structures in medicinal chemistry and materials science. nih.gov The strategic use of protecting groups is often essential when working with bifunctional molecules like aminophenols to achieve chemoselectivity in subsequent reactions. wikipedia.org The amine and hydroxyl groups may need to be temporarily masked to direct reactions to other parts of the molecule. wikipedia.org

Furthermore, the amino group on the aromatic ring can be transformed into other functional groups, expanding its synthetic utility. A notable example from a related compound, 5-amino-2,4,6-triiodoisophthalic acid, demonstrates the conversion of an amino group into a highly reactive isocyanate intermediate. chemrxiv.org This transformation opens pathways to urea and carbamate derivatives, further diversifying the range of complex molecules that can be synthesized. chemrxiv.org

| Synthetic Strategy | Relevant Functional Group(s) | Potential Product Class |

| Heterocycle Formation | Amino Group, Aromatic Ring | Imidazoles, Oxazepines |

| Diversity-Oriented Synthesis | Amino Group, Hydroxyl Group | Flavone Analogs, Coumarin Analogs |

| Functional Group Interconversion | Amino Group | Isocyanates, Diazonium Salts |

| Derivatization | Hydroxyl Group, Amino Group | Ethers, Esters, Amides |

Precursor Development for Functional Dyes and Pigments in Research Settings

Primary aromatic amines are foundational precursors in the synthesis of azo dyes. The amino group of this compound can undergo diazotization—a reaction with nitrous acid (typically generated in situ from sodium nitrite and a strong acid)—to form a diazonium salt. This intermediate is a powerful electrophile that can then react with an electron-rich coupling component, such as another phenol (B47542) or an aniline (B41778), to form an azo compound characterized by the -N=N- linkage.

The resulting molecular structure contains a chromophore (the azo group) and auxochromes (the hydroxyl and amino groups), which are essential for imparting color. The specific shade and properties of the dye can be fine-tuned by the choice of the coupling partner and the substituents on the aromatic rings. In the case of this compound, the hydroxyl group and the two methyl groups on the benzene (B151609) ring act as built-in auxochromes and modifiers, influencing the final color and solubility of the resulting dye. uobaghdad.edu.iq Research in this area explores how different aminophenol derivatives can be used to create novel dyes with specific spectral properties for applications in textiles, imaging, and as pH indicators. uobaghdad.edu.iq

Intermediates in the Synthesis of Specialized Chemical Entities

Beyond its direct use, this compound serves as a valuable intermediate in the synthesis of more specialized, high-value chemical entities. Its functional groups allow for sequential or selective reactions to build molecular complexity. For example, the synthesis of certain pharmaceutical intermediates or agrochemicals can involve multiple steps where the aminophenol core is systematically modified.

A key application of related aminophenol derivatives is their use as nucleophiles in acylation or alkylation reactions to produce amides and secondary amines, respectively. chemrxiv.org As previously mentioned, the transformation of the amino group into an isocyanate creates a powerful synthetic handle for introducing carbamoyl groups into other molecules, a strategy used in the development of various chemical agents. chemrxiv.org In multi-step syntheses, managing the reactivity of both the amine and the phenol is critical, often requiring the use of orthogonal protecting group strategies to ensure that reactions occur at the intended site. wikipedia.org

Research into Utilization in Polymer and Resin Synthesis to Impart Specific Properties

The bifunctional nature of this compound makes it a candidate for investigation as a monomer or curing agent in polymer synthesis. The amino group can react with epoxy groups, making it a potential hardener for epoxy resins. researchgate.net The inclusion of the rigid phenolic ring into the polymer backbone would be expected to enhance thermal stability and mechanical strength.

Similarly, the phenolic hydroxyl group can participate in condensation reactions with formaldehyde to form phenolic resins (resoles or novolacs). The presence of the two methyl groups on the ring will influence the cross-linking density of the resulting resin, thereby affecting its final properties such as brittleness and chemical resistance. The amino group adds another layer of functionality, potentially allowing for the creation of amino-phenolic resins with unique adhesive or cross-linking characteristics. Research in this field aims to synthesize polymers with tailored properties by incorporating functional monomers like this compound.

| Polymer Type | Role of this compound | Key Reacting Group(s) | Potential Imparted Property |

| Epoxy Resins | Curing Agent / Hardener | Amino Group | Thermal Stability, Rigidity |

| Phenolic Resins | Monomer | Hydroxyl Group, Aromatic Ring | Modified Cross-linking, Adhesion |

| Polyurethanes | Chain Extender / Monomer | Hydroxyl Group | Rigidity, Thermal Resistance |

Design and Synthesis of Novel Ligands and Coordination Compounds Utilizing the Phenolic and Amine Moieties

The amine and phenolic hydroxyl groups of this compound are ideally positioned to act as a bidentate ligand in coordination chemistry. Through a condensation reaction between the amino group and an aldehyde or ketone, a Schiff base can be formed. nih.gov The resulting molecule, containing an imine (-C=N-) linkage and the nearby phenolic hydroxyl group, can effectively chelate metal ions.

The nitrogen atom of the imine and the oxygen atom of the deprotonated hydroxyl group can donate their lone pairs of electrons to a central metal atom (such as Cu(II), Zn(II), Co(II), or Ni(II)), forming stable five- or six-membered chelate rings. nih.gov The synthesis of such metal complexes is an active area of research due to their potential applications in catalysis, materials science, and as models for biological systems. The electronic and steric properties of the ligand, influenced by the methyl groups on the aromatic ring, can be used to tune the chemical and physical properties of the resulting metal complex, such as its color, magnetic properties, and catalytic activity. nih.gov

Research Directions and Future Perspectives for 5 Amino 2,3 Dimethylphenol Hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of aminophenols often involves harsh reaction conditions and the use of hazardous reagents. A significant future direction for 5-Amino-2,3-dimethylphenol hydrochloride lies in the development of novel and sustainable synthetic pathways that are both environmentally benign and economically viable.

Green Chemistry Approaches:

Future synthetic strategies will likely focus on the principles of green chemistry to minimize waste and energy consumption. This includes the exploration of:

Catalytic Systems: The development of highly efficient and recyclable catalysts for the amination of 2,3-dimethylphenol (B72121) or the selective reduction of a corresponding nitrophenol precursor is a key area of interest. This could involve heterogeneous catalysts for ease of separation or homogeneous catalysts with high turnover numbers.

Alternative Solvents: Moving away from volatile organic solvents to greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis.

Biocatalysis: The use of enzymes to catalyze the synthesis of 5-Amino-2,3-dimethylphenol could offer high selectivity and milder reaction conditions. Research into identifying or engineering suitable enzymes for the amination of substituted phenols is a promising avenue.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The development of a continuous flow synthesis for this compound would represent a significant advancement.

A plausible sustainable synthetic route could involve the direct amination of 2,3-dimethylphenol using a novel catalyst under mild, aqueous conditions. Another approach could be the nitration of 2,3-dimethylphenol followed by a catalytic hydrogenation using a green reducing agent in a flow system.

In-depth Mechanistic Studies Using Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new applications. Future research will leverage a combination of advanced spectroscopic and computational techniques to elucidate these mechanisms in detail.

Spectroscopic Analysis:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the formation of intermediates and byproducts during the synthesis, offering valuable insights into the reaction pathway.

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be instrumental in unambiguously determining the structure of 5-Amino-2,3-dimethylphenol and its derivatives.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT can be employed to model the reaction pathways for the synthesis of 5-Amino-2,3-dimethylphenol, calculating the energies of reactants, transition states, and products. This can help in identifying the most favorable reaction mechanism and predicting the effect of different catalysts and reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of the molecule in solution, including its solvation and interactions with other molecules, which is crucial for understanding its reactivity.

By combining experimental and computational approaches, researchers can build a comprehensive picture of the factors controlling the synthesis and reactivity of this compound.

Plausible Spectroscopic Data for 5-Amino-2,3-dimethylphenol:

| Spectroscopic Technique | Expected Chemical Shifts / Wavenumbers | Interpretation |

| ¹H NMR (in DMSO-d₆) | δ 8.5-9.5 (broad s, 1H), 6.5-7.0 (m, 2H), 4.5-5.5 (broad s, 3H), 2.1 (s, 3H), 2.0 (s, 3H) | -OH proton, aromatic protons, -NH₃⁺ protons, two distinct -CH₃ groups. |

| ¹³C NMR (in DMSO-d₆) | δ 150-155, 135-140, 120-125, 115-120, 110-115, 20-25, 15-20 | Aromatic carbons (C-O, C-N, substituted and unsubstituted), two distinct methyl carbons. |

| IR (KBr pellet, cm⁻¹) | 3200-3400 (broad), 2800-3000 (broad), 1600-1620, 1500-1520, 1200-1300, 800-850 | O-H stretch, N-H stretch (as ammonium (B1175870) salt), C=C aromatic stretch, C-N stretch, C-O stretch, aromatic C-H bend. |

Note: These are predicted values based on the analysis of similar substituted aminophenols and are subject to experimental verification.

Rational Design and Synthesis of Derivatives for Targeted Chemical Properties

The functional groups of this compound—the amino, hydroxyl, and aromatic ring—provide multiple sites for chemical modification. The rational design and synthesis of derivatives with tailored properties is a key area for future research.

Strategies for Derivatization:

N-alkylation and N-acylation: Modification of the amino group can lead to derivatives with altered solubility, basicity, and biological activity.

O-alkylation and O-acylation: Modification of the hydroxyl group can be used to introduce new functional groups and modulate the compound's electronic properties.

Aromatic Ring Substitution: Further substitution on the aromatic ring can be used to fine-tune the steric and electronic properties of the molecule, leading to derivatives with specific applications, for instance, as ligands for metal complexes or as building blocks for polymers.

By systematically modifying the structure of 5-Amino-2,3-dimethylphenol, it will be possible to create a library of new compounds with a wide range of chemical and physical properties, opening up new avenues for their application.

Integration of the Compound into Emerging Areas of Chemical Research and Functional Material Development

The unique structure of this compound makes it a promising candidate for integration into various emerging fields of chemical research and materials science.

Potential Applications in Functional Materials:

Polymer Chemistry: The compound can serve as a monomer or a cross-linking agent in the synthesis of high-performance polymers such as polyamides, polyimides, and epoxy resins. The dimethyl substitution may impart enhanced thermal stability and solubility to the resulting polymers.

Dye Synthesis: As an aminophenol derivative, it can be a precursor for the synthesis of novel azo dyes and other colorants with specific chromatic properties and improved stability.

Corrosion Inhibitors: The presence of both amino and hydroxyl groups suggests potential as a corrosion inhibitor for metals, where it can adsorb onto the metal surface and form a protective film.

Antioxidants: Phenolic compounds are known for their antioxidant properties. Derivatives of 5-Amino-2,3-dimethylphenol could be explored as novel antioxidants for various industrial applications.

Future research will focus on exploring these and other potential applications, moving from fundamental studies to the development of functional materials with real-world utility. This will require interdisciplinary collaborations between synthetic chemists, materials scientists, and engineers.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 5-Amino-2,3-dimethylphenol hydrochloride?

To confirm structural integrity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification and High-Performance Liquid Chromatography (HPLC) for purity assessment. Mass spectrometry (MS) should be employed to verify molecular weight, particularly electrospray ionization (ESI-MS) for hydrochloride salts. Cross-referencing with CAS registry data (e.g., EN300-760976 in ) ensures consistency with known standards .

Q. What synthetic routes are effective for preparing this compound?

A multi-step synthesis typically involves reductive amination of 2,3-dimethylphenol derivatives followed by hydrochlorination. Key steps include:

Q. How should researchers confirm purity and identity post-synthesis?

Combine elemental analysis (C, H, N, Cl) with Fourier-Transform Infrared Spectroscopy (FTIR) to validate functional groups (e.g., phenolic -OH, ammonium chloride). Compare melting points and chromatographic retention times (HPLC) against certified reference materials. highlights 95% purity benchmarks using these methods .

Q. What storage conditions ensure long-term stability of this compound?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Desiccants like silica gel prevent hygroscopic degradation. Stability studies should monitor via periodic HPLC to detect decomposition (e.g., oxidation of the amine group) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

For ambiguous X-ray diffraction results, employ dual refinement strategies using programs like SHELXL ( ). Validate hydrogen bonding and lattice parameters against density functional theory (DFT) calculations. Cross-check with spectroscopic data to resolve discrepancies in bond lengths/angles .

Q. What computational methods model the compound’s interaction with enzymes like GABA-AT?

Use hybrid quantum mechanics/molecular mechanics (QM/MM) simulations with B3LYP/6-31+g(d) basis sets (as in ) to study inhibition mechanisms. Molecular docking (AutoDock Vina) can predict binding affinities, while molecular dynamics (MD) simulations assess stability of enzyme-inhibitor complexes .

Q. How does the hydrochloride form influence solubility in biological assays?

The hydrochloride salt enhances aqueous solubility via ionic dissociation. For in vitro studies, prepare stock solutions in deionized water (pH 3–4) and dilute into assay buffers. Measure solubility via nephelometry and validate using UV-Vis spectroscopy at λmax (~270 nm for aromatic amines) .

Q. What experimental approaches distinguish between Michael addition and aromatization pathways in enzyme inactivation?

To determine the inactivation mechanism (e.g., ’s proposed pathways):

- Kinetic assays : Monitor enzyme activity loss over time with/without cofactor PLP.

- Mass spectrometry : Identify covalent adducts (e.g., Lys329 modification) or cofactor aromatization products.

- Isotopic labeling : Use ¹⁸O/²H to trace proton transfer steps in the catalytic cycle .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.